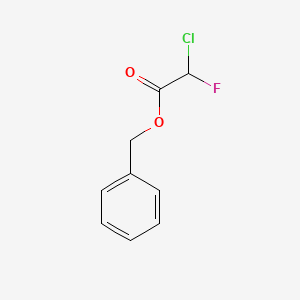

Benzyl chlorofluoroacetate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves several steps, including cyclization, alkylation, hydrolyzation, and chlorination. For instance, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate was achieved with an overall yield of 56.4% . Similarly, the synthesis of poly-β-benzyl-L-aspartate copolymers involved the introduction of substituents such as chloro groups into the aromatic ring . These methods could potentially be adapted for the synthesis of benzyl chlorofluoroacetate.

Molecular Structure Analysis

The molecular structure of compounds related to benzyl chlorofluoroacetate has been studied using techniques such as single-crystal X-ray diffraction. For example, the structure of cis-chloro(benzylacetoacetate)dipyridinepalladium(II) was determined, revealing a square-planar geometry around the palladium atom . This information can be useful in predicting the molecular geometry and potential reactivity of benzyl chlorofluoroacetate.

Chemical Reactions Analysis

The papers describe various chemical reactions involving halogenated benzyl compounds. For example, the synthesis of benzo[b]thiophene derivatives involved halogenation steps, and the resulting compounds exhibited different reactivities depending on the halogen used . These reactions can provide a framework for understanding how benzyl chlorofluoroacetate might behave in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for inferring those of benzyl chlorofluoroacetate. The optical properties of synthesized pyrroles, for instance, were found to be promising, with absorption and emission spectra indicating potential applications in fluorescence . The copolymers of β-benzyl-L-aspartate showed changes in helical sense and stability upon substitution, which could suggest similar effects in benzyl chlorofluoroacetate .

Applications De Recherche Scientifique

1. Optical Properties and Configuration Analysis

Benzyl chlorofluoroacetate, closely related to chlorofluoroacetic acid, has been studied for its optical properties. Bellucci et al. (1973) demonstrated that chlorofluoroacetic acid exhibits significant optical rotation, an aspect crucial in determining molecular configuration and purity (Bellucci et al., 1973).

2. Synthesis of Alkylating Agents for Cancer Research

In the synthesis of alkylating agents, derivatives similar to benzyl chlorofluoroacetate play a crucial role. Heras et al. (1979) developed compounds using benzyl azide and chlorofluoroacetic acid derivatives for potential cytostatic activities, hinting at their application in cancer research (Heras et al., 1979).

3. Development of Anticonvulsants

Compounds structurally related to benzyl chlorofluoroacetate have been used in developing new anticonvulsants. Pevarello et al. (1998) explored derivatives of benzyl chlorofluoroacetate to create potent and safe anticonvulsants (Pevarello et al., 1998).

4. Bioactivation Mechanisms

The bioactivation mechanism of compounds containing chlorofluoroacetic acid, closely related to benzyl chlorofluoroacetate, has been studied to understand their cytotoxic and nephrotoxic effects. Dekant et al. (1987) provided insights into the bioactivation pathways and metabolite formation, relevant to pharmaceutical and toxicological research (Dekant et al., 1987).

5. Environmental Impact and Degradation

Research by Buser et al. (1998) on the environmental impact of pharmaceuticals highlighted the photodegradation properties of compounds like benzyl chlorofluoroacetate in aquatic environments. This study is crucial in understanding the environmental fate of similar compounds (Buser et al., 1998).

Safety And Hazards

Propriétés

IUPAC Name |

benzyl 2-chloro-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMVSSKZRABAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372239 | |

| Record name | benzyl 2-chloro-2-fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl chlorofluoroacetate | |

CAS RN |

243659-11-2 | |

| Record name | benzyl 2-chloro-2-fluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

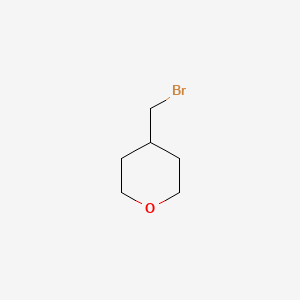

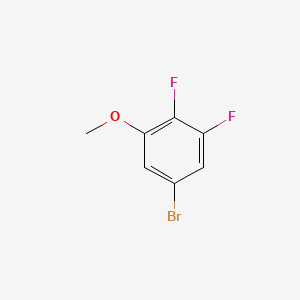

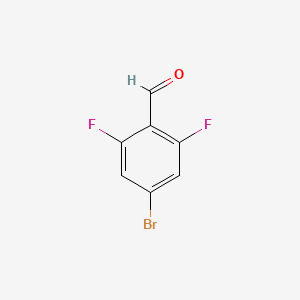

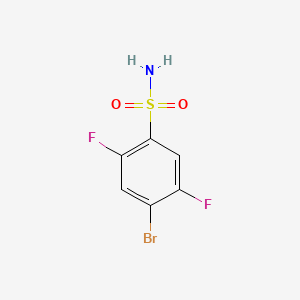

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)

![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)